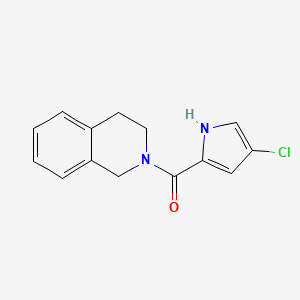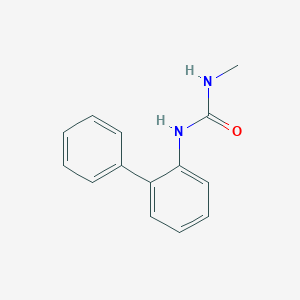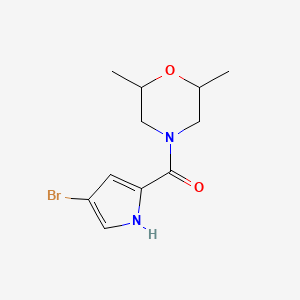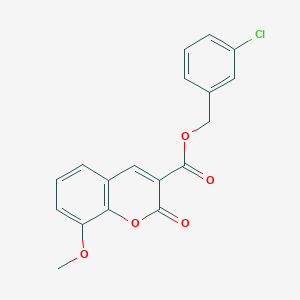![molecular formula C11H15ClN2O B7466290 1-[(3-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466290.png)
1-[(3-Chlorophenyl)methyl]-3-propan-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Chlorophenyl)methyl]-3-propan-2-ylurea is a chemical compound commonly known as CPPU. It is a plant growth regulator that is widely used in the agricultural industry to improve the yield and quality of crops. CPPU is a white crystalline powder that is soluble in water and has a molecular formula of C12H15ClN2O.
Wissenschaftliche Forschungsanwendungen
CPPU has been extensively studied for its plant growth regulatory properties. It has been found to promote cell division, increase fruit size, and improve the quality of fruits and vegetables. CPPU has also been shown to enhance the resistance of plants to environmental stress factors such as drought, high temperature, and salt stress. Furthermore, CPPU has been used to improve the yield and quality of crops such as grapes, apples, tomatoes, and strawberries.
Wirkmechanismus
CPPU exerts its plant growth regulatory effects by activating specific receptors in plants. It binds to the cytokinin receptors, which are responsible for regulating cell division and differentiation. This activation leads to an increase in the concentration of cytokinins in the plant, which in turn promotes cell division and growth.
Biochemical and Physiological Effects:
CPPU has been shown to have various biochemical and physiological effects on plants. It increases the activity of enzymes involved in cell division and cell wall synthesis, leading to an increase in cell number and size. CPPU also enhances the accumulation of carbohydrates and proteins in plants, improving their nutritional value. Additionally, CPPU has been found to increase the concentration of antioxidants in plants, which helps to protect them from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
CPPU has several advantages when used in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. CPPU is also stable and has a long shelf life, making it easy to store and transport. However, CPPU has some limitations in laboratory experiments. Its effects on different plant species can vary, and the optimal concentration for each species may need to be determined experimentally. Additionally, CPPU can have toxic effects on plants at high concentrations, which can lead to inaccurate results.
Zukünftige Richtungen
For research on CPPU include its potential use in organic farming, optimal concentration and application methods, and its potential effects on human health and the environment.
Synthesemethoden
CPPU can be synthesized by reacting 3-chlorobenzylamine with isobutyl isocyanate in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain CPPU in its pure form. This synthesis method is relatively simple and cost-effective, making CPPU readily available for research and commercial use.
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-8(2)14-11(15)13-7-9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISDWODBUNOGCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenyl)methyl]-3-propan-2-ylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466211.png)
![1-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466219.png)
![3-cyano-N-methyl-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7466221.png)

![N-methyl-N-[(2-methylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466235.png)
![1-[2-Hydroxy-3-[4-(3-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B7466239.png)
![2,6-Dimethoxy-4-[(4-morpholin-4-ylsulfonylphenyl)iminomethyl]phenol](/img/structure/B7466242.png)

![1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466265.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7466271.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methoxyphenyl)ethanone](/img/structure/B7466285.png)

![3-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7466302.png)
